[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
CAS No.: 883548-05-8
Cat. No.: VC2504511
Molecular Formula: C9H8ClN3O
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883548-05-8 |
|---|---|
| Molecular Formula | C9H8ClN3O |
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | [3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |
| Standard InChI | InChI=1S/C9H8ClN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 |
| Standard InChI Key | AMZQOYAZUMRSPX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NOC(=N2)CN)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NOC(=N2)CN)Cl |
Introduction
Chemical Identity and Properties
[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is identified by its CAS number 883548-05-8 and exhibits distinctive physical and chemical properties that make it valuable for various applications . This compound belongs to the oxadiazole family, a class of five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. Its structural composition includes a 2-chlorophenyl group at position 3 and a methanamine (aminomethyl) group at position 5 of the oxadiazole ring .
Basic Properties
The fundamental characteristics of [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine are summarized in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 883548-05-8 |
| Molecular Formula | C₉H₈ClN₃O |
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | [3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |
| SMILES Notation | NCC1=NC(C2=CC=CC=C2Cl)=NO1 |
| Standard InChI | InChI=1S/C9H8ClN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 |
| InChI Key | AMZQOYAZUMRSPX-UHFFFAOYSA-N |
Structural Features
The structure of [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine features several key components that contribute to its chemical behavior :
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1,2,4-Oxadiazole Core: A five-membered heterocyclic ring containing two nitrogen atoms (at positions 2 and 4) and one oxygen atom (at position 1), providing a stable framework and contributing to the compound's bioactivity.
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2-Chlorophenyl Substituent: Attached at position 3 of the oxadiazole ring, this group influences the electronic distribution and lipophilicity of the molecule.
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Methanamine Group: Located at position 5 of the oxadiazole ring, this primary amine functionality serves as a potential site for further chemical modifications and contributes to hydrogen bonding capabilities.
Synthesis Methods
The synthesis of [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves strategic cyclization reactions and functional group manipulations. Several methods have been developed for its preparation, with varying yields and reaction conditions .
Amidoxime Cyclization
A common synthetic route involves the formation of an amidoxime intermediate from 2-chlorobenzonitrile, followed by cyclization with appropriate reagents:
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Reaction of 2-chlorobenzonitrile with hydroxylamine to form the corresponding amidoxime
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Cyclization of the amidoxime with a suitable reagent containing the methanamine precursor
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Subsequent deprotection steps to reveal the primary amine functionality
Alternative Methods
Other synthetic approaches may involve:
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Modification of pre-existing oxadiazole scaffolds
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One-pot synthesis from appropriate acyl hydrazides and ortho-substituted benzoic acid derivatives
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Microwave-assisted synthesis methods for improved yields and reaction times
Chemical Reactivity
The reactivity of [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is governed by its functional groups and structural features, making it versatile for various chemical transformations.
Amine Reactivity
The primary amine group serves as a nucleophilic center that can participate in numerous reactions:
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Acylation reactions: Formation of amides through reaction with acyl halides or anhydrides
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Alkylation reactions: N-alkylation to produce secondary and tertiary amines
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Reductive amination: Reaction with aldehydes or ketones in the presence of reducing agents
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Condensation reactions: Formation of imines, Schiff bases, and related derivatives
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole core exhibits characteristic reactivity patterns:
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Stability under acidic and basic conditions: The oxadiazole ring generally shows resistance to hydrolysis under moderate conditions
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Electrophilic aromatic substitution: Limited reactivity due to the electron-deficient nature of the heterocycle
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Coordination to metal centers: Potential for coordination through nitrogen atoms
Chlorophenyl Group Reactivity
The 2-chlorophenyl substituent provides additional sites for chemical modifications:
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Metal-catalyzed cross-coupling reactions: Suzuki, Stille, or Negishi couplings to introduce diverse aryl or alkyl groups
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Nucleophilic aromatic substitution: Possible at the chlorine position under appropriate conditions
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Lithiation reactions: Directed ortho-metalation strategies for functionalization
Applications in Scientific Research
[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine has found applications across various scientific disciplines, primarily serving as a valuable building block in chemical synthesis and drug discovery efforts .
Medicinal Chemistry
The compound serves as an important intermediate in medicinal chemistry research:
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Scaffold for drug discovery: The oxadiazole framework is recognized as a privileged structure in medicinal chemistry
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Protein degradation studies: Used as a building block in the development of proteolysis-targeting chimeras (PROTACs) and related technologies
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Structure-activity relationship studies: Allows exploration of the biological effects of structural modifications to the oxadiazole core
Materials Science
Applications in materials science include:
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Development of functional materials: Incorporation into polymers or coordination compounds with specific properties
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Supramolecular chemistry: Exploitation of hydrogen bonding capabilities for self-assembly processes
Comparison with Related Compounds
[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine exists within a broader family of structurally related compounds that share certain features but differ in specific substitution patterns .
Positional Isomers
A closely related compound is [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 885953-64-0), which differs in the position of the chlorine atom on the phenyl ring (para instead of ortho) . Comparative studies suggest that the position of the chlorine atom can significantly influence:
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Biological activity profiles: Different binding modes to target proteins
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Physicochemical properties: Variations in solubility, lipophilicity, and membrane permeability
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Metabolic stability: Altered routes and rates of metabolism
Heterocyclic Variations
Other related compounds include:
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[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 933699-02-6): Replacement of the chlorophenyl group with a thiophene ring
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[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 936939-88-7): Incorporation of a pyridine ring instead of chlorophenyl
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[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methanamine: Substitution with an aliphatic group
Salt Forms
The hydrochloride salt form, {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS: 1217095-86-7), has also been reported and exhibits enhanced solubility and stability compared to the free base.
Structural Analogues with Modified Linkers
Compounds with modified connections between the functional groups include:
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N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine (CAS: 90564-77-5): Lacks the methylene linker between the oxadiazole and the amine group
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[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanamine: Contains an isoxazole ring instead of an oxadiazole
| Supplier | Quantity | Price (approx.) | Purity |
|---|---|---|---|
| CymitQuimica | 100 mg | €103.00 | N/A |
| CymitQuimica | 1 g | €197.00 | N/A |
| CymitQuimica | 5 g | €594.00 | N/A |
| AChemBlock | N/A | N/A | 98.00% |
| BLDpharm | N/A | N/A | N/A |
Form and Packaging
The compound is typically supplied as:
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Solid form: White to off-white powder
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Research-grade quality: Suitable for laboratory investigations
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Various package sizes: Available in milligram to gram quantities
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